![molecular formula C7H17NO2 B14652829 1-[(2-Hydroxypropyl)amino]butan-2-ol CAS No. 52801-86-2](/img/structure/B14652829.png)
1-[(2-Hydroxypropyl)amino]butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Hydroxypropyl)amino]butan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of both hydroxyl and amino functional groups, making it a versatile molecule in various chemical reactions and applications. Its molecular formula is C7H17NO2, and it is commonly used in the synthesis of pharmaceuticals and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(2-Hydroxypropyl)amino]butan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-amino-1-butanol with propylene oxide under controlled conditions. The reaction typically requires a catalyst such as a strong base (e.g., sodium hydroxide) and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Hydroxypropyl)amino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or other substituted alcohols.
Applications De Recherche Scientifique
1-[(2-Hydroxypropyl)amino]butan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(2-Hydroxypropyl)amino]butan-2-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
2-Amino-1-butanol: Shares a similar structure but lacks the hydroxypropyl group.
1-Amino-2-propanol: Contains a similar amino alcohol structure but with different carbon chain lengths.
Uniqueness: 1-[(2-Hydroxypropyl)amino]butan-2-ol is unique due to the presence of both hydroxyl and amino groups on a butanol backbone, which provides it with distinct chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various fields of research and industry
Propriétés
Numéro CAS |
52801-86-2 |
|---|---|
Formule moléculaire |
C7H17NO2 |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
1-(2-hydroxypropylamino)butan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-3-7(10)5-8-4-6(2)9/h6-10H,3-5H2,1-2H3 |
Clé InChI |
VXACYDQJTBOEIB-UHFFFAOYSA-N |
SMILES canonique |
CCC(CNCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14652751.png)
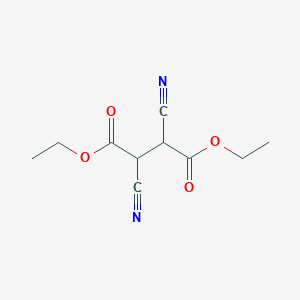
![4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14652758.png)
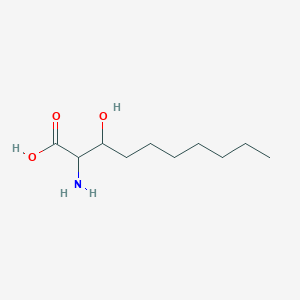


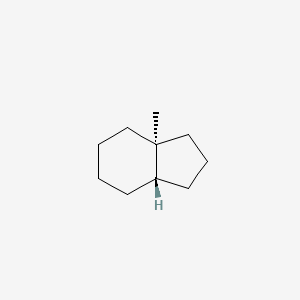
![Silane, [3-(chlorodimethylsilyl)propyl]trimethyl-](/img/structure/B14652785.png)
![ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14652794.png)
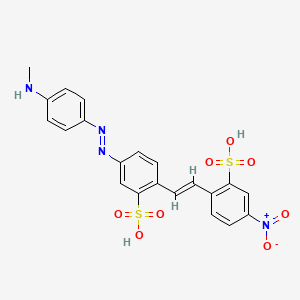
![1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene](/img/structure/B14652805.png)
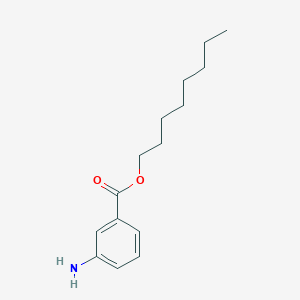
![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
![2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B14652821.png)
